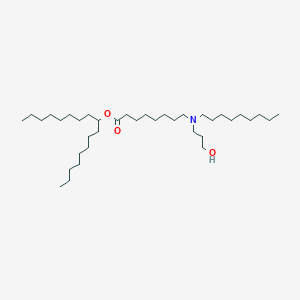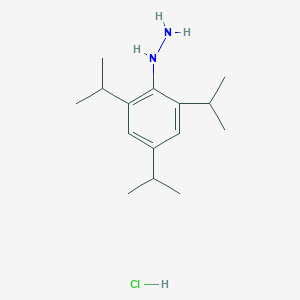
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C15H27ClN2. It is a derivative of hydrazine, where the hydrazine moiety is bonded to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triisopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-triisopropylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process can be summarized as follows:
Starting Material: 2,4,6-Triisopropylphenylhydrazine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azo compounds, while reduction results in the formation of amines .
科学研究应用
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (2,4,6-Triisopropylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making it useful in biochemical studies .
相似化合物的比较
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl hydrazide: Similar in structure but contains a sulfonyl group instead of a hydrochloride.
2,4,6-Trimethylphenylhydrazine hydrochloride: Similar but with methyl groups instead of isopropyl groups
Uniqueness
(2,4,6-Triisopropylphenyl)hydrazine hydrochloride is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .
属性
分子式 |
C15H27ClN2 |
|---|---|
分子量 |
270.84 g/mol |
IUPAC 名称 |
[2,4,6-tri(propan-2-yl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C15H26N2.ClH/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6;/h7-11,17H,16H2,1-6H3;1H |
InChI 键 |
PPXBEEIPIOMRNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)NN)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


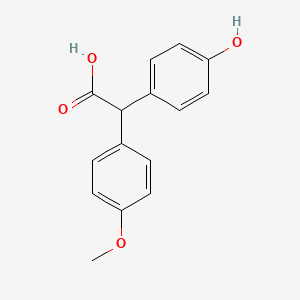
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
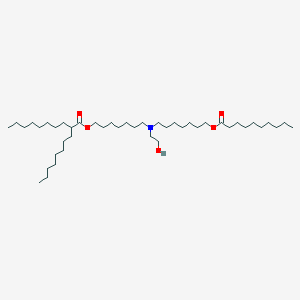
![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
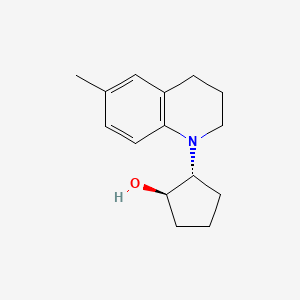

![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
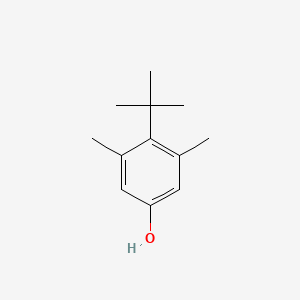
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)

![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)

